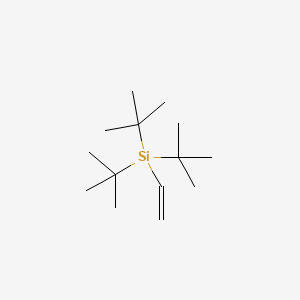
1-Vinyl-2-(4-fluorophenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-2-(4-fluorophenyl)pyrrole is an organic compound with the molecular formula C12H10FN. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a vinyl group and a 4-fluorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinyl-2-(4-fluorophenyl)pyrrole can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Vinyl-2-(4-fluorophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Ethyl-substituted pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-Vinyl-2-(4-fluorophenyl)pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacological profiles.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-Vinyl-2-(4-fluorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Pyrrole: The parent compound, known for its biological activity and presence in natural products.
1-Vinyl-2-phenylpyrrole: Similar structure but lacks the fluorine atom, which can influence its reactivity and biological properties.
2-(4-Fluorophenyl)pyrrole: Lacks the vinyl group, affecting its chemical behavior and applications.
Uniqueness: 1-Vinyl-2-(4-fluorophenyl)pyrrole is unique due to the presence of both the vinyl group and the 4-fluorophenyl substituent. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
134703-23-4 |
|---|---|
Molecular Formula |
C12H10FN |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
1-ethenyl-2-(4-fluorophenyl)pyrrole |
InChI |
InChI=1S/C12H10FN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h2-9H,1H2 |
InChI Key |
PXSPWUOCKBOBIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC=C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


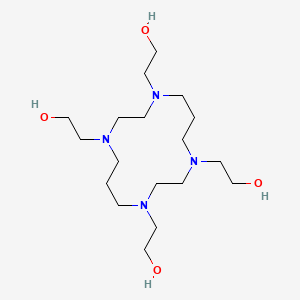
![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)

![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)
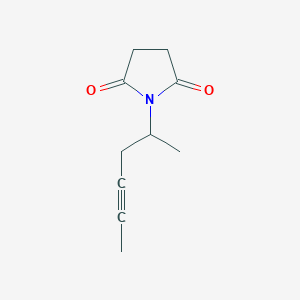
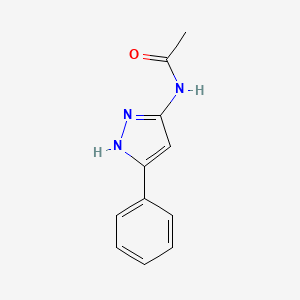
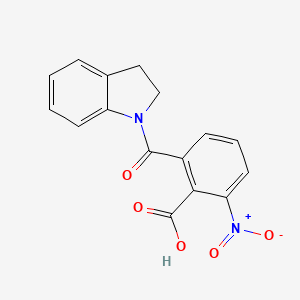
![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)
![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)](/img/structure/B14144960.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)
![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)
